3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core thieno[2,3-b]quinoline structure, followed by the introduction of the benzodioxine and methoxyphenyl groups. The final steps involve the incorporation of the amino group and the carbonyl functionality under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure scalability and consistency in production.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-amino-2-bromodibenzofuran hydrochloride: Shares some structural similarities but differs in functional groups and overall structure.
4-methoxyphenyl derivatives: Compounds with similar aromatic ring systems but different substituents.
Uniqueness
3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one is unique due to its combination of functional groups and the specific arrangement of its molecular structure
Biological Activity
The compound 3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Structural Features
The compound features multiple functional groups that contribute to its biological activity:
- Benzodioxine moiety : Associated with various pharmacological effects.
- Thienoquinoline structure : Known for its diverse biological activities including anti-cancer and anti-inflammatory properties.
- Methoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
Antitumor Activity
Studies have shown that compounds similar to this structure exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity against HL-60 cells : A related compound demonstrated significant cytotoxicity in human promyelocytic leukemia cells (HL-60), suggesting a potential mechanism involving radical formation under alkaline conditions .
Antimicrobial Properties
The presence of the benzodioxine unit in related compounds has been linked to antimicrobial activities. For example:
- Sulfonamide derivatives : Compounds derived from benzodioxine structures have shown promising antimicrobial properties against different bacterial strains.
Anti-Diabetic Potential
Recent research has evaluated the anti-diabetic potential of related compounds:
- α-glucosidase inhibition : New derivatives synthesized from benzodioxine structures exhibited moderate inhibitory activity against α-glucosidase with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) .
The biological activities of the compound can be attributed to several mechanisms:
- Radical Generation : The production of free radicals may play a role in the cytotoxic effects observed in cancer cells.
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes involved in metabolic pathways, such as α-glucosidase.
- Receptor Interaction : The structural motifs may facilitate interactions with various biological receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Properties
IUPAC Name |
3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5S/c1-29(2)13-18-23(19(32)14-29)22(15-4-7-17(34-3)8-5-15)24-25(30)27(37-28(24)31-18)26(33)16-6-9-20-21(12-16)36-11-10-35-20/h4-9,12H,10-11,13-14,30H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWZTWFSVAKQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC5=C(C=C4)OCCO5)N)C6=CC=C(C=C6)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.